N-(2-methoxybenzyl)-4-methyl-3-nitrobenzamide
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Overview
Description
N-(2-methoxybenzyl)-4-methyl-3-nitrobenzamide is a compound that belongs to the class of benzamides It is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom and a nitro group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-4-methyl-3-nitrobenzamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The introduction of the nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as tin and hydrochloric acid.
Acylation: The amine group is acylated with 2-methoxybenzyl chloride in the presence of a base like triethylamine to form the final product
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-4-methyl-3-nitrobenzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or tin and hydrochloric acid are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amines, substituted benzamides, and various oxidation products depending on the specific reaction conditions .
Scientific Research Applications
N-(2-methoxybenzyl)-4-methyl-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its structural similarity to other bioactive benzamides.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific electronic properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-4-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxybenzyl)-2,5-dimethoxy-4-iodophenethylamine (25I-NBOMe)
- N-(2-methoxybenzyl)-2,5-dimethoxy-4-bromophenethylamine (25B-NBOMe)
- N-(2-methoxybenzyl)-2,5-dimethoxy-4-chlorophenethylamine (25C-NBOMe)
Uniqueness
N-(2-methoxybenzyl)-4-methyl-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike its counterparts, it has a nitro group that can undergo various chemical transformations, making it versatile for different applications .
Properties
Molecular Formula |
C16H16N2O4 |
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Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C16H16N2O4/c1-11-7-8-12(9-14(11)18(20)21)16(19)17-10-13-5-3-4-6-15(13)22-2/h3-9H,10H2,1-2H3,(H,17,19) |
InChI Key |
GNUACNGBBDDYBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2OC)[N+](=O)[O-] |
Origin of Product |
United States |
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